WF-47-JS03
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
3-(3,4-dimethoxyphenyl)-5-N-(1,2,2,6,6-pentamethylpiperidin-4-yl)-6-phenylpyrazolo[1,5-a]pyrimidine-5,7-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38N6O2/c1-29(2)16-21(17-30(3,4)35(29)5)33-27-25(19-11-9-8-10-12-19)26(31)36-28(34-27)22(18-32-36)20-13-14-23(37-6)24(15-20)38-7/h8-15,18,21H,16-17,31H2,1-7H3,(H,33,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRBWLEAMGAGYBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1C)(C)C)NC2=NC3=C(C=NN3C(=C2C4=CC=CC=C4)N)C5=CC(=C(C=C5)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
what is the chemical structure of WF-47-JS03
An In-Depth Technical Guide to the RET Kinase Inhibitor WF-47-JS03
This guide provides a comprehensive overview of this compound, a potent and selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting RET-driven cancers. This document details the chemical structure, preclinical efficacy, and methodologies for evaluating the activity of this compound.
Chemical Structure and Properties
This compound is a synthetic organic compound identified as a potent RET kinase inhibitor.[1] Its chemical and physical properties are summarized below.
| Property | Value |
| Molecular Formula | C₃₀H₃₈N₆O₂[2] |
| Molecular Weight | 514.66 g/mol [2] |
| CAS Number | 2561413-77-0[2] |
| Appearance | White to off-white solid[2] |
| SMILES | NC(N1C(N=C2NC3CC(C)(C)N(C)C(C)(C)C3)=C(C4=CC(OC)=C(OC)C=C4)C=N1)=C2C5=CC=CC=C5[3] |
Preclinical Efficacy: In Vitro Activity
This compound has demonstrated potent and selective inhibition of RET kinase in various preclinical models.[3] The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of the drug required to inhibit 50% of the target's activity, are presented below.
| Cell Line | Target | IC₅₀ (nM) |
| KIF5B-RET transfected Ba/F3 cells | RET Kinase | 1.7[2] |
| CCDC6-RET transfected LC-2/ad lung cancer cells | RET Kinase | 5.3[2] |
| Tel-KDR transfected Ba/F3 cells | Kinase Insert Domain Receptor (KDR) | 990[2] |
| Ba/F3 wild-type cells | - | 1500[2] |
The data indicates that this compound is highly selective for RET kinase, with over 500-fold greater potency against RET fusions compared to the Kinase Insert Domain Receptor (KDR).[3]
RET Signaling Pathway and Mechanism of Action
The RET receptor tyrosine kinase plays a crucial role in cell survival, proliferation, and differentiation.[4] In certain cancers, such as non-small cell lung cancer and thyroid carcinomas, oncogenic alterations like gene fusions lead to the constitutive, ligand-independent activation of RET.[4] This aberrant activation drives downstream signaling cascades, primarily the MAPK and PI3K/AKT pathways, promoting uncontrolled cell growth.[4][5]
This compound functions by competitively binding to the ATP-binding pocket of the RET kinase domain.[5] This action inhibits the autophosphorylation of the kinase, thereby blocking the activation of its downstream signaling pathways and leading to reduced tumor cell proliferation and survival.[5]
Caption: Simplified RET signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are general protocols for assessing the inhibitory activity of this compound.
Biochemical Kinase Inhibition Assay
This assay is designed to measure the direct inhibitory effect of this compound on the enzymatic activity of the isolated RET kinase domain.[4]
Objective: To determine the IC₅₀ value of this compound against purified RET kinase.[4]
Materials:
-
Purified recombinant RET kinase domain
-
Substrate peptide (e.g., poly(Glu, Tyr) 4:1)
-
Adenosine triphosphate (ATP)
-
This compound
-
Assay plates (96- or 384-well)
-
Detection reagents (e.g., ADP-Glo™)
Procedure:
-
Prepare serial dilutions of this compound.
-
In an assay plate, pre-incubate the RET kinase, substrate, and the test compound in a reaction buffer.
-
Initiate the kinase reaction by adding ATP.
-
After a defined incubation period, quantify the amount of phosphorylated substrate or ADP produced.[4]
-
Calculate the IC₅₀ value using a non-linear regression model.[4]
Caption: General workflow for a biochemical RET kinase inhibition assay.
Cell-Based Inhibition Assay (Proliferation)
This assay measures the ability of this compound to inhibit RET signaling within a cellular context.[4]
Objective: To determine the IC₅₀ value of this compound for inhibiting the proliferation of RET-driven cancer cells.[4]
Materials:
-
Engineered Ba/F3 cells expressing a constitutively active RET fusion protein (e.g., KIF5B-RET)
-
IL-3-free cell culture medium
-
96-well plates
-
This compound
-
Cell viability reagent (e.g., MTT or CellTiter-Glo®)
Procedure:
-
Seed the engineered Ba/F3 cells in 96-well plates in IL-3-free medium.[4]
-
Treat the cells with a range of concentrations of this compound.
-
Incubate the plates for 48 to 72 hours to allow for cell proliferation.[4][6]
-
Assess cell viability using a suitable assay.[4]
-
Determine the IC₅₀ value from the dose-response curve.[6]
Caption: General workflow for a cell-based proliferation assay.
In Vivo Xenograft Studies
These studies are conducted to evaluate the anti-tumor activity of this compound in a living organism.
Objective: To assess the in vivo efficacy of this compound in inhibiting tumor growth in a xenograft model.
Procedure:
-
Human cancer cells with defined RET fusions are subcutaneously injected into immunodeficient mice.[6]
-
Once tumors are established, mice are treated with this compound or a vehicle control.[3]
-
Tumor growth is monitored over time.[3]
-
The efficacy of the compound is determined by comparing the tumor volume in the treated group to the control group.[3]
This compound has been shown to significantly inhibit tumor growth in RIE KIF5B-RET xenograft mice at doses of 1, 3, and 10 mg/kg over a 10-day study.[3]
References
A Technical Guide to the Preliminary In Vitro Profile of WF-47-JS03
For Researchers, Scientists, and Drug Development Professionals
Introduction
WF-47-JS03 is a novel, potent, and highly selective small-molecule inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase.[1][2] Oncogenic alterations in the RET gene, including point mutations and chromosomal rearrangements, are established drivers in the pathogenesis of various cancers, such as non-small cell lung cancer (NSCLC) and medullary thyroid cancer (MTC).[1] These alterations result in the constitutive activation of the RET kinase and aberrant downstream signaling, which promotes cell proliferation, survival, and migration.[1] This document provides a comprehensive technical overview of the preliminary in vitro data for this compound, summarizing its biological activity, mechanism of action, and detailed protocols for its characterization in a preclinical research setting.
Mechanism of Action
This compound functions as a Type I tyrosine kinase inhibitor.[3] It exerts its biological effects by competitively binding to the ATP-binding pocket within the RET kinase domain.[1][3] This action effectively inhibits the autophosphorylation of the kinase, a critical step in its activation.[1] Consequently, the subsequent activation of downstream signaling cascades is blocked. The primary pathways regulated by RET are the Mitogen-Activated Protein Kinase (MAPK) and the Phosphoinositide 3-Kinase (PI3K)/AKT pathways, both of which are pivotal for cell growth and survival.[1] By inhibiting RET, this compound leads to the downregulation of these pathways, resulting in decreased tumor cell proliferation and survival.[1]
Data Presentation: Quantitative Biological Activity
The in vitro potency and selectivity of this compound have been determined through various assays. The following tables summarize the key quantitative findings.
Table 1: In Vitro Potency of this compound in RET-Altered Cell Lines
| Cell Line | RET Alteration | IC50 (nM) |
|---|---|---|
| KIF5B-RET transfected Ba/F3 | KIF5B-RET fusion | 1.7[1][3][4] |
| CCDC6-RET transfected LC-2/ad | CCDC6-RET fusion | 5.3[1][3][4] |
Table 2: Comparative In Vitro Efficacy Against Other RET Inhibitors
| Compound | Target | IC50 (nM) |
|---|---|---|
| This compound | KIF5B-RET | 1.7 [2] |
| CCDC6-RET | 5.3 [2] | |
| Selpercatinib | KIF5B-RET | 6[2] |
| CCDC6-RET | 7[2] | |
| Pralsetinib | KIF5B-RET | 2.2[2] |
| CCDC6-RET | 3.6[2] | |
| Cabozantinib | KIF5B-RET | 11[2] |
| | CCDC6-RET | 5[2] |
Disclaimer: Direct comparison of IC50 values across different studies may vary due to experimental conditions, but the data provides a valuable relative benchmark.[2]
Table 3: In Vitro Proliferation Inhibition in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
|---|---|---|
| A549 | Non-Small Cell Lung Cancer | 15.2[5][6] |
| HCT116 | Colorectal Cancer | 12.5[5] |
| MCF-7 | Breast Cancer | 28.7[5] |
| U87 MG | Glioblastoma | 45.1[5] |
| PC-3 | Prostate Cancer | 60.8[5] |
Table 4: In Vitro Cytotoxicity in Non-Cancer and Off-Target Cell Lines
| Cell Line | Cell Type / Target | Assay Type | IC50 (µM) |
|---|---|---|---|
| HEK293 | Human Embryonic Kidney | MTT | > 100[7] |
| HUVEC | Human Umbilical Vein Endothelial Cells | Neutral Red Uptake | > 100[7] |
| HepG2 | Human Hepatocellular Carcinoma | CellTiter-Glo® | 85.4[7] |
| Ba/F3 (wild-type) | - | - | 1.5 (1500 nM)[3] |
| Tel-KDR transfected Ba/F3 | KDR (VEGFR2) | - | 0.99 (990 nM)[3] |
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below to ensure the reproducibility of findings.
Protocol 1: In Vitro Cell Viability Assay (e.g., MTT, CellTiter-Glo®)
This protocol is designed to determine the concentration-dependent effect of this compound on the viability of cancer cells.[1]
-
Materials:
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[1][6]
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO.[1] Perform serial dilutions in cell culture medium to achieve a range of desired concentrations (e.g., 0.1 nM to 10 µM).[1][6] The final DMSO concentration should be kept below 0.1% to minimize solvent-induced toxicity.
-
Treatment: Remove the overnight medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle-only control (medium with the same final DMSO concentration).[1]
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.[1]
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time (e.g., 2-4 hours for MTS).[1]
-
Data Analysis: Measure luminescence or absorbance using a plate reader. Normalize the data to the vehicle-treated control wells and plot the results as percent viability versus the log concentration of this compound. Calculate the IC50 value using a suitable software (e.g., GraphPad Prism) with a non-linear regression model.[1][6]
-
Protocol 2: Western Blotting for Pathway Inhibition
This protocol is used to confirm that this compound inhibits the phosphorylation of RET and its key downstream effectors, such as AKT and ERK.
-
Materials:
-
Target cells seeded in 6-well plates
-
This compound
-
Ice-cold PBS
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA assay kit for protein quantification
-
SDS-PAGE gels, PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., p-RET, total RET, p-AKT, total AKT, p-ERK, total ERK, GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
-
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with desired concentrations of this compound for 24 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour. Detect the signal using an ECL substrate.
-
Analysis: Quantify the band intensities. Normalize the phosphoprotein levels to the corresponding total protein levels and the loading control (e.g., GAPDH) to confirm target engagement and pathway inhibition.
-
Conclusion
The preliminary in vitro data for this compound demonstrate that it is a potent and selective inhibitor of RET kinase.[1][2] It shows significant efficacy in inhibiting the proliferation of cancer cell lines harboring RET alterations with nanomolar potency.[1][3] Furthermore, comparative analyses indicate that its potency is comparable or superior to other established RET inhibitors.[2] The high selectivity of this compound, as evidenced by its significantly lower activity against off-target kinases and in non-cancer cell lines, suggests a promising therapeutic window.[3][7] Further preclinical development is warranted to fully elucidate its potential as a targeted therapy for RET-driven malignancies.[3]
References
WF-47-JS03: An In-depth Technical Guide on its Preclinical Safety and Toxicity Profile
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
WF-47-JS03 is a potent and selective, orally bioavailable inhibitor of the REarranged during Transfection (RET) receptor tyrosine kinase, belonging to the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold.[1] Preclinical data indicates significant efficacy in inhibiting RET-driven cancer cell proliferation and in vivo tumor growth.[2] This technical guide provides a comprehensive overview of the currently available public data on the safety and toxicity profile of this compound. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent. It is important to note that as a compound in the preclinical stage, the toxicological properties of this compound have not been fully investigated, and the available data is primarily derived from initial screening studies.
Mechanism of Action
This compound functions by competitively binding to the ATP-binding pocket of the RET kinase domain. This action inhibits the autophosphorylation of the kinase and the subsequent activation of downstream signaling cascades. The primary pathways regulated by RET are the Mitogen-Activated Protein Kinase (MAPK) and the Phosphoinositide 3-Kinase (PI3K)/AKT pathways, both of which are crucial for cell growth and survival.[1] By blocking these pathways, this compound is expected to lead to a reduction in tumor cell proliferation and survival.[1]
Quantitative Toxicity Data
The following tables summarize the available quantitative data from initial toxicity screening of this compound. It is important to note that this data is illustrative of early-stage safety assessment.[3]
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cell Type | Assay Type | IC50 (µM) |
| HEK293 | Human Embryonic Kidney | MTT | > 100 |
| HepG2 | Human Hepatocellular Carcinoma | CellTiter-Glo® | 85.4 |
| HUVEC | Human Umbilical Vein Endothelial Cells | Neutral Red Uptake | > 100 |
| Data sourced from an initial toxicity screening guide.[3] |
Table 2: In Vitro Efficacy against RET-driven and other cell lines
| Cell Line | Target/Alteration | IC50 (nM) |
| KIF5B-RET transfected Ba/F3 cells | RET Kinase (KIF5B-RET fusion) | 1.7 |
| CCDC6-RET transfected LC-2/ad lung cancer cells | RET Kinase (CCDC6-RET fusion) | 5.3 |
| Tel-KDR transfected Ba/F3 cells | KDR (VEGFR2) | 990 |
| Ba/F3 wild-type cells | - | 1500 |
| Data compiled from multiple sources.[1][4] |
Table 3: Acute Oral Toxicity of this compound in Mice
| Species | Strain | Sex | Dosing | LD50 (mg/kg) | Clinical Observations |
| Mouse | C57BL/6 | Female | Single Oral Gavage | > 2000 | No signs of toxicity or mortality observed at 2000 mg/kg. |
| Data sourced from an initial toxicity screening guide.[3] |
In Vivo Tolerability
In vivo studies in mouse xenograft models have provided initial insights into the tolerability of this compound. The compound was reported to be well-tolerated at doses of 1, 3, and 10 mg/kg administered orally, once daily, over a 10-day period.[3] However, it has been noted that higher doses were poorly tolerated in mice, which is indicative of a narrow therapeutic window, a characteristic that has been observed with other compounds of the pyrazolo[1,5-a]pyrimidine scaffold.
Safety Pharmacology and Other Toxicological Endpoints
As of the date of this document, there is no publicly available information regarding the following toxicological endpoints for this compound:
-
Genotoxicity: No data from Ames, chromosome aberration, or micronucleus assays has been reported.
-
Carcinogenicity: Long-term carcinogenicity studies have not been disclosed.
-
Reproductive and Developmental Toxicity: Studies to assess the effects on fertility and embryonic development are not publicly available.
-
Safety Pharmacology: Formal studies on the effects on vital functions such as the cardiovascular, respiratory, and central nervous systems have not been reported in the public domain.
The pyrazolo[1,5-a]pyrimidine class of compounds, to which this compound belongs, is known for its therapeutic potential, with some derivatives noted for their biocompatibility and lower toxicity levels.[5] However, challenges such as off-target effects and toxicity remain a focus for optimization within this chemical class.[6]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the safety and toxicity assessment of this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a common method for assessing the effect of a test compound on cell viability.
-
Materials:
-
This compound stock solution (in DMSO)
-
Selected cancer and non-cancer cell lines
-
Complete cell culture medium
-
96-well microplates
-
MTT (3-(4,5-dimethylthiaziol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Cells are plated in a 96-well plate at an optimal density and incubated overnight to allow for attachment.[3]
-
Compound Treatment: Serial dilutions of this compound are prepared in complete culture medium. The existing medium is removed from the wells and replaced with the medium containing different concentrations of the test compound. Vehicle control (DMSO) and untreated control wells are included.[3]
-
Incubation: The plate is incubated for a period relevant to the compound's mechanism of action, typically 24 to 72 hours.[3]
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the water-soluble MTT into an insoluble formazan (B1609692).[3]
-
Solubilization: The medium is removed, and a solubilization buffer is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability for each concentration is calculated relative to the untreated control. The IC50 value is determined by plotting the viability data against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Acute Oral Toxicity Study (Up-and-Down Procedure)
This study is designed to estimate the LD50 of a substance and identify signs of toxicity after a single oral dose.
-
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Healthy, young adult female mice (e.g., C57BL/6)
-
Oral gavage needles
-
Standard laboratory animal caging and diet
-
-
Procedure:
-
Acclimatization: Animals are acclimated to laboratory conditions for at least 5 days before the study begins.[3]
-
Dosing: The animals are dosed sequentially. The study starts with a single mouse at the best-estimated starting dose.[3]
-
Observation: The animal is observed for signs of toxicity and mortality for up to 48 hours. The outcome for this animal determines the dose for the next animal (either higher or lower).[3]
-
Sequential Dosing: This process continues, with the dose adjusted up or down depending on the previous outcome, until the stopping criteria are met.[3]
-
Long-term Observation: All surviving animals are observed for a total of 14 days for any delayed toxic effects.
-
Data Collection: Body weight, food and water consumption, and any clinical signs of toxicity are recorded.
-
Necropsy: At the end of the observation period, a gross necropsy is performed on all animals.
-
LD50 Estimation: The LD50 is estimated using a statistical method based on the outcomes of the sequentially dosed animals.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes for WF-47-JS03: A Selective Kinase Inhibitor
For Research Use Only. Not for use in diagnostic procedures.
Introduction
WF-47-JS03 is a potent and selective small molecule inhibitor of the Growth Factor Receptor-Bound Kinase 7 (GFRB7), a receptor tyrosine kinase. Aberrant signaling from GFRB7, often due to overexpression or mutation, is a known driver in various cancers. This compound competitively binds to the ATP-binding site within the GFRB7 kinase domain, which prevents phosphorylation and subsequent activation of downstream signaling pathways. Its primary mechanism of action involves the inhibition of the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways, which are critical for regulating cell proliferation and survival.[1] Preclinical data indicates that this compound has potential efficacy in cancer models with GFRB7 overexpression or activating mutations. In some contexts, this compound has also been characterized as a selective inhibitor of the RET receptor tyrosine kinase, targeting oncogenic alterations in the RET gene.[2][3]
These application notes provide detailed protocols for the in vitro use of this compound, including cell culture preparation, cell viability assays, and Western blotting for target validation.
Data Presentation
In Vitro Cell Proliferation Inhibition
The half-maximal inhibitory concentration (IC50) of this compound has been determined in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) |
| A549 | Non-Small Cell Lung Cancer | 15.2[1] |
| MCF-7 | Breast Cancer | 28.7[1] |
| HCT116 | Colorectal Cancer | 12.5[1] |
| U87 MG | Glioblastoma | 45.1[1] |
| PC-3 | Prostate Cancer | 60.8[1] |
In Vitro Activity against RET-Altered Cell Lines
| Cell Line | Target | IC50 (nM) |
| KIF5B-RET transfected Ba/F3 cells | RET Kinase | 1.7[3][4] |
| CCDC6-RET transfected LC-2/ad cells | RET Kinase | 5.3[3][4] |
| Tel-KDR transfected Ba/F3 cells | KDR (VEGFR2) | 990[3][4] |
| Ba/F3 wild-type cells | - | 1500[3][4] |
Experimental Protocols
Preparation of this compound Stock Solution
This compound is supplied as a lyophilized powder.
-
Reconstitution : To create a 10 mM stock solution, dissolve the lyophilized powder in dimethyl sulfoxide (B87167) (DMSO).[2]
-
Storage : Aliquot the stock solution into single-use vials to prevent repeated freeze-thaw cycles. Store the aliquots at -20°C for up to six months or at -80°C for up to two years.
-
Important Consideration : For cell culture experiments, ensure that the final concentration of DMSO in the media is kept below 0.1% to avoid solvent-induced toxicity.
Cell Viability Assay (MTS Assay)
This protocol is designed to determine the IC50 value of this compound in a specific cell line.
-
Cell Seeding : In a 96-well plate, seed 5,000 cells per well in 100 µL of complete growth medium. Allow the cells to adhere by incubating overnight.
-
Drug Preparation : Prepare a 2X serial dilution of this compound in complete growth medium. A recommended starting range for the serial dilution is from 10 nM to 10 µM.
-
Cell Treatment : Remove the medium from the overnight culture. Add 100 µL of the prepared drug dilutions to the corresponding wells. Include a vehicle-only control (0.1% DMSO).
-
Incubation : Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.[2]
-
MTS Reagent Addition : Add 20 µL of MTS reagent to each well and incubate for 2-4 hours.
-
Data Acquisition : Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis : Normalize the absorbance values to the vehicle-only control. Plot the dose-response curve to calculate the IC50 value.
Western Blotting for Target Engagement
This protocol verifies the inhibitory effect of this compound on the phosphorylation of GFRB7 and its downstream targets.
-
Cell Treatment : Seed cells in 6-well plates and allow them to grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound for 24 hours.
-
Cell Lysis : Wash the cells with ice-cold PBS. Lyse the cells using RIPA buffer that contains protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration for each cell lysate using a BCA assay.
-
SDS-PAGE and Transfer : Load an equal amount of protein for each sample onto an SDS-PAGE gel. Following electrophoresis, transfer the separated proteins to a PVDF membrane.
-
Immunoblotting :
-
Block the membrane for 1 hour using 5% BSA in TBST.
-
Incubate the membrane with primary antibodies against p-GFRB7, p-ERK, and p-AKT overnight at 4°C.
-
Wash the membrane and then incubate with HRP-conjugated secondary antibodies for 1 hour.
-
-
Detection : Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis : Quantify the intensity of the bands. Normalize the levels of phosphoproteins to the total protein levels to confirm target engagement.
Visualizations
Caption: Mechanism of action of this compound on the GFRB7 signaling pathway.
Caption: Workflow for determining the in vitro IC50 of this compound.
Caption: Workflow for Western blot analysis of target engagement.
References
Application Notes and Protocols for the Detection and Evaluation of WF-47-JS03, a Selective RET Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the analytical methods for the detection and functional characterization of WF-47-JS03, a potent and selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase.[1][2][3] this compound has been identified as a promising therapeutic agent for cancers driven by oncogenic RET alterations, such as fusions and point mutations.[3][4]
This document outlines detailed protocols for quantifying the inhibitory activity of this compound and assessing its effects on cellular signaling pathways. Additionally, it includes quantitative data on its biological activity and visual workflows to facilitate experimental design.
Mechanism of Action
This compound is a Type I tyrosine kinase inhibitor that functions by competitively binding to the ATP-binding site of the active RET kinase.[5] This binding event prevents the autophosphorylation of the RET kinase and the subsequent activation of downstream signaling cascades that are critical for cell proliferation and survival, including the Mitogen-Activated Protein Kinase (MAPK) and the Phosphoinositide 3-Kinase (PI3K)/AKT pathways.[4] In cancers with RET fusions, which lead to ligand-independent, constitutive activation of these pathways, this compound effectively blocks this aberrant signaling.[3]
Data Presentation: In Vitro Inhibitory Activity
The potency of this compound has been quantified against various cell lines, including those engineered to express oncogenic RET fusions. The half-maximal inhibitory concentration (IC50) values demonstrate the compound's high potency and selectivity.[5]
| Cell Line | Target/Alteration | IC50 (nM) |
| KIF5B-RET transfected Ba/F3 cells | RET Kinase | 1.7 |
| CCDC6-RET transfected LC-2/ad lung cancer cells | RET Kinase | 5.3 |
| Tel-KDR transfected Ba/F3 cells | KDR (VEGFR2) | 990 |
| Ba/F3 wild-type cells | Off-target | 1500 |
| Table 1: In vitro inhibitory activity of this compound against various cell lines. The data highlights the potent inhibition of RET fusion proteins and demonstrates over 500-fold selectivity against the off-target kinase KDR (Kinase Insert Domain Receptor).[5] |
Experimental Protocols
Biochemical RET Kinase Inhibition Assay
This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of the isolated RET kinase domain.
Objective: To determine the concentration of this compound required to reduce the enzymatic activity of purified RET kinase by 50% (IC50).
Materials:
-
Purified recombinant RET kinase domain
-
Suitable substrate peptide (e.g., poly(Glu, Tyr) 4:1)
-
ATP (Adenosine triphosphate)
-
This compound
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
96- or 384-well assay plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Plate reader
Protocol:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in the assay buffer to the desired final concentrations.
-
Assay Plate Setup: Add the diluted this compound solutions or vehicle control (DMSO) to the appropriate wells of the assay plate.
-
Enzyme Addition: Add the purified RET kinase domain to each well.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 10-15 minutes) to allow for compound binding to the enzyme.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP to each well.
-
Reaction Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined time (e.g., 60 minutes).
-
Reaction Termination and Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions. This typically involves quantifying the amount of ADP produced.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
In Vitro Cell Viability/Proliferation Assay
This assay measures the ability of this compound to inhibit cell proliferation in cancer cell lines harboring RET alterations.
Objective: To determine the concentration of this compound required to inhibit cell proliferation by 50% (IC50) in a cellular context.
Materials:
-
Cancer cell lines with known RET alterations (e.g., KIF5B-RET or CCDC6-RET expressing cells)
-
Complete cell culture medium
-
This compound
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader (spectrophotometer or luminometer)
-
CO2 incubator
Protocol:
-
Cell Plating: Seed the cancer cells in 96-well plates at an optimal density and allow them to adhere overnight in a CO2 incubator at 37°C.[2]
-
Compound Treatment: Treat the cells with serial dilutions of this compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the treated cells for a period of 48 to 72 hours in a CO2 incubator.[2]
-
Viability Assessment:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.[2] Solubilize the formazan crystals with a solubilization buffer and measure the absorbance at a specific wavelength (e.g., 570 nm).
-
For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Measure the luminescence using a plate reader.
-
-
Data Analysis: Normalize the data to the vehicle-treated control wells. Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Western Blot Analysis of RET Phosphorylation
This protocol is used to confirm the inhibitory effect of this compound on RET phosphorylation and downstream signaling pathways within a cellular context.
Objective: To visually assess the dose-dependent inhibition of RET phosphorylation and downstream targets (e.g., p-ERK, p-AKT) by this compound.
Materials:
-
RET-altered cancer cell lines
-
6-well plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-RET, anti-RET, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for 2-4 hours. Include a vehicle control.[4]
-
Cell Lysis: Wash the cells with cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, apply the chemiluminescent substrate, and visualize the protein bands using an imaging system. GAPDH or total protein levels should be used as loading controls.
Analytical Methods for Pharmacokinetic Studies
For in vivo studies, quantifying the concentration of this compound in biological matrices such as plasma, serum, or tissue is crucial. Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application due to its high sensitivity and selectivity.[6][7][8]
Method: LC-MS/MS for Small Molecule Quantification
Objective: To accurately measure the concentration of this compound in biological samples.
General Procedure:
-
Sample Preparation: Extract this compound from the biological matrix. This may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction. An internal standard should be added to correct for extraction efficiency and matrix effects.
-
Chromatographic Separation: Separate the analyte from other matrix components using High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC). A C18 column is commonly used for small molecule drugs.
-
Mass Spectrometric Detection: Ionize the analyte using electrospray ionization (ESI) and detect it with a triple quadrupole mass spectrometer.[6] The analysis is typically performed in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and specificity, where a specific parent ion is selected and a characteristic fragment ion is monitored.[8]
-
Quantification: Generate a standard curve using known concentrations of this compound in the same biological matrix. The concentration in unknown samples is determined by comparing the analyte/internal standard peak area ratio to the standard curve.[7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Application Notes and Protocols: WF-47-JS03
Audience: Researchers, scientists, and drug development professionals.
Introduction: WF-47-JS03 is a potent and selective small molecule modulator of the JNK signaling pathway. These application notes provide detailed protocols for the preparation of stock solutions and their use in cell-based assays. Adherence to these guidelines is crucial for ensuring experimental reproducibility and accuracy.
Product Information and Properties
Proper handling and storage of this compound are essential for maintaining its chemical integrity and biological activity. The following table summarizes its key physicochemical properties.
| Property | Value |
| Molecular Weight | 452.5 g/mol |
| Appearance | White to off-white crystalline solid |
| Purity (HPLC) | >99.5% |
| Storage Temperature | -20°C |
| Shipping Conditions | Ambient temperature |
Preparing Stock Solutions
The solubility of this compound varies across different solvents. It is crucial to select the appropriate solvent to prepare a concentrated stock solution, which can then be diluted to the desired working concentration for experiments.
2.1. Solubility Data
| Solvent | Maximum Solubility (at 25°C) | Notes |
| DMSO | 100 mM | Recommended for primary stock solution. |
| Ethanol (95%) | 25 mM | Suitable for specific in vivo applications. |
| PBS (pH 7.2) | < 0.1 mM | Not recommended for stock solutions. |
2.2. Protocol for Preparing a 10 mM DMSO Stock Solution
This protocol describes the preparation of 1 mL of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous, cell culture grade
-
Calibrated analytical balance
-
1.5 mL microcentrifuge tubes
-
Pipettes and sterile, filtered tips
Procedure:
-
Calculate Required Mass: To prepare 1 mL of a 10 mM solution, calculate the required mass of this compound.
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 452.5 g/mol x 1000 mg/g = 4.525 mg
-
-
Weigh Compound: Carefully weigh out 4.525 mg of this compound powder using an analytical balance and transfer it to a sterile 1.5 mL microcentrifuge tube.
-
Add Solvent: Add 1 mL of anhydrous, cell culture grade DMSO to the tube containing the compound.
-
Dissolve Compound: Vortex the tube for 1-2 minutes until the compound is completely dissolved. A brief sonication in a water bath can assist with dissolution if needed.
-
Aliquot and Store: Aliquot the stock solution into smaller volumes (e.g., 20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for up to 6 months or at -80°C for long-term storage (up to 2 years).
Mechanism of Action & Signaling Pathway
This compound is a selective inhibitor of the c-Jun N-terminal kinase (JNK), a key component of the mitogen-activated protein kinase (MAPK) signaling cascade. This pathway is activated by various cellular stressors and inflammatory cytokines, leading to the regulation of apoptosis and inflammation. This compound prevents the phosphorylation of downstream targets like c-Jun, thereby inhibiting the corresponding transcriptional activation.
Caption: Inhibition of the JNK signaling pathway by this compound.
Application Protocol: Cell-Based Viability Assay
This protocol details the use of a this compound stock solution to determine its effect on the viability of a cancer cell line (e.g., HeLa) using a standard MTT assay.
4.1. Experimental Workflow
The overall workflow involves cell seeding, treatment with a serial dilution of the compound, incubation, and finally, a viability assessment.
Caption: Workflow for a cell-based MTT viability assay.
4.2. Detailed Procedure
Materials:
-
HeLa cells (or other suitable cell line)
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
10 mM this compound stock solution in DMSO
-
Sterile 96-well cell culture plates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Prepare Drug Dilutions:
-
Perform a serial dilution of the 10 mM this compound stock solution in complete growth medium to obtain final desired concentrations (e.g., 100 µM, 50 µM, 25 µM, ... 0 µM).
-
Note: Ensure the final DMSO concentration in all wells (including the vehicle control) is constant and non-toxic (typically ≤ 0.5%).
-
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a "vehicle control" (medium with the same percentage of DMSO but no compound) and a "no-cell" blank control.
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
MTT Assay:
-
Add 20 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well.
-
Gently pipette to dissolve the crystals.
-
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the "no-cell" blank from all other values.
-
Calculate cell viability as a percentage relative to the vehicle control: (Absorbance_treated / Absorbance_vehicle) * 100.
-
Plot the viability percentage against the log of the compound concentration to determine the IC₅₀ value.
-
Application Note: WF-47-JS03 for Western Blot Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction WF-47-JS03 is a novel, highly selective small molecule inhibitor targeting the phosphorylation of MEK1/2, key kinases in the MAPK/ERK signaling pathway. This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is implicated in various cancers. Western Blot analysis is an essential immunoassay used to detect and quantify changes in protein expression and phosphorylation states following treatment with compounds like this compound. This document provides a detailed protocol for utilizing this compound to probe its effects on the MAPK/ERK pathway in a cellular context.
Experimental Protocols
This protocol outlines the steps for treating cultured cells with this compound, preparing cell lysates, and performing Western Blot analysis to assess the phosphorylation status of ERK1/2 (p-ERK1/2), a downstream target of MEK1/2.
Cell Culture and Treatment
-
Cell Seeding: Plate human HeLa cells in a 6-well plate at a density of 2.5 x 10^5 cells per well in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubation: Culture the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Serum Starvation: After 24 hours, replace the medium with serum-free DMEM and incubate for an additional 12-16 hours to synchronize the cells and reduce basal pathway activation.
-
This compound Treatment: Prepare a 10 mM stock solution of this compound in DMSO. Dilute the stock solution in serum-free DMEM to final concentrations (e.g., 0.1 µM, 1 µM, 10 µM). Treat the serum-starved cells with the different concentrations of this compound for 2 hours. Include a vehicle control (DMSO only).
-
Stimulation: Following the inhibitor treatment, stimulate the cells with 100 ng/mL Epidermal Growth Factor (EGF) for 10 minutes to induce MAPK/ERK pathway activation.
Protein Extraction (Cell Lysis)
-
Wash: Aspirate the media and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis: Add 150 µL of ice-cold RIPA Lysis Buffer (see Table 2 for composition) to each well.
-
Scrape and Collect: Scrape the cells off the plate and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble protein fraction, to a new, pre-chilled tube.
Protein Quantification
-
Perform a bicinchoninic acid (BCA) assay or Bradford assay according to the manufacturer's instructions to determine the protein concentration of each sample.
-
Normalize the concentration of all samples with RIPA buffer to ensure equal protein loading in the subsequent steps. A typical concentration is 2 µg/µL.
SDS-PAGE and Western Blotting
-
Sample Preparation: Mix 20 µg of protein from each sample with 4X Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Gel Electrophoresis: Load the samples into the wells of a 10% SDS-polyacrylamide gel. Run the gel at 120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane at 100V for 90 minutes at 4°C.
-
Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (see Table 1 for recommended dilutions) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (diluted 1:5000 in blocking buffer) for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane according to the manufacturer's protocol and visualize the protein bands using a chemiluminescence imaging system.
Data Presentation
Quantitative data and reagent compositions are summarized in the tables below for clarity and reproducibility.
Table 1: Recommended Antibody Dilutions
| Antibody Target | Host Species | Supplier | Catalog # | Dilution (in 5% BSA/TBST) |
|---|---|---|---|---|
| Phospho-ERK1/2 (Thr202/Tyr204) | Rabbit | Cell Signaling | #4370 | 1:2000 |
| Total ERK1/2 | Rabbit | Cell Signaling | #4695 | 1:1000 |
| GAPDH | Mouse | Santa Cruz | sc-47724 | 1:5000 |
Table 2: RIPA Lysis Buffer Composition (10 mL)
| Component | Final Concentration | Amount |
|---|---|---|
| Tris-HCl (pH 8.0) | 50 mM | 500 µL of 1M stock |
| NaCl | 150 mM | 300 µL of 5M stock |
| NP-40 | 1% (v/v) | 100 µL |
| Sodium Deoxycholate | 0.5% (w/v) | 50 mg |
| SDS | 0.1% (w/v) | 10 mg |
| Protease Inhibitor Cocktail | 1X | 100 µL of 100X stock |
| Phosphatase Inhibitor Cocktail | 1X | 100 µL of 100X stock |
| ddH₂O | - | to 10 mL |
Visualizations
Diagrams are provided to illustrate the experimental workflow and the targeted biological pathway.
Application Notes and Protocols: WF-47-JS03 for In Vivo Imaging
For Research Use Only. Not for use in diagnostic procedures.
Introduction
WF-47-JS03 is a novel near-infrared (NIR) fluorescent probe designed for high-resolution in vivo imaging. Its unique spectral properties, including high quantum yield and deep tissue penetration, make it an ideal candidate for a wide range of preclinical research applications, particularly in oncology and vascular biology. This compound exhibits a peak absorption at 780 nm and a peak emission at 820 nm, minimizing autofluorescence from biological tissues and enabling sensitive and specific signal detection. This document provides detailed application notes and standardized protocols for the effective use of this compound in in vivo imaging studies.
Physicochemical and Optical Properties
A summary of the key properties of this compound is presented below.
| Property | Value |
| Molecular Weight | 774.96 g/mol |
| Excitation Wavelength (max) | 780 nm |
| Emission Wavelength (max) | 820 nm |
| Quantum Yield | > 0.1 in plasma |
| Solubility | Water, DMSO, Ethanol |
| Purity (HPLC) | > 95% |
| Storage | -20°C, protect from light and moisture |
Mechanism of Action: Enhanced Permeability and Retention (EPR) Effect
This compound is a water-soluble, blood-pool imaging agent. Following intravenous administration, this compound rapidly binds to plasma proteins, primarily albumin. This binding extends its circulation half-life. In tumor tissues, the leaky vasculature and poor lymphatic drainage, a phenomenon known as the Enhanced Permeability and Retention (EPR) effect, allows for the passive accumulation and retention of the this compound-albumin complex. This leads to a significant increase in fluorescence intensity in the tumor microenvironment compared to healthy tissues, enabling clear tumor delineation.
Figure 1: Mechanism of this compound accumulation in tumor tissue via the EPR effect.
Applications
-
Tumor Imaging and Delineation: High-contrast imaging of solid tumors for preclinical efficacy studies.
-
Angiography: Visualization of vasculature and assessment of vascular leakage.
-
Pharmacokinetic Studies: Determination of the biodistribution and clearance profile of therapeutic agents.
-
Surgical Guidance: Real-time intraoperative imaging to guide tumor resection.
Experimental Protocol: In Vivo Tumor Imaging in a Murine Model
This protocol describes the use of this compound for imaging subcutaneous tumors in a xenograft mouse model.
Materials and Reagents
-
This compound
-
Sterile, pyrogen-free Water for Injection or PBS (pH 7.4)
-
Tumor-bearing mice (e.g., BALB/c nude mice with subcutaneous U87-MG tumors)
-
In vivo imaging system (e.g., IVIS Spectrum, Pearl Trilogy) equipped for NIR fluorescence imaging (745 nm excitation, 820 nm emission filters)
-
Anesthesia system (isoflurane inhalation)
-
Insulin syringes (28-30 gauge)
Preparation of this compound Solution
-
Allow the vial of this compound to equilibrate to room temperature.
-
Reconstitute the lyophilized powder in sterile Water for Injection or PBS to a stock concentration of 1 mg/mL.
-
Vortex gently until fully dissolved.
-
For a final dose of 10 mg/kg in a 20 g mouse (200 µL injection volume), the working concentration should be 1 mg/mL. Adjust the concentration based on the desired dose and injection volume.
-
Protect the solution from light and use it within 4 hours of preparation.
Animal Preparation and Injection
-
Anesthetize the mouse using isoflurane (B1672236) (2-3% for induction, 1-2% for maintenance).
-
Confirm proper anesthetization by a lack of pedal reflex.
-
Place the mouse on the imaging system stage, maintaining anesthesia.
-
Acquire a baseline, pre-injection image of the tumor region.
-
Administer the prepared this compound solution via intravenous (tail vein) injection. The recommended dose is 5-10 mg/kg.
In Vivo Imaging Procedure
-
Acquire fluorescence images at multiple time points post-injection to determine the optimal imaging window. Suggested time points include: 5 min, 30 min, 1 hr, 4 hr, 8 hr, 24 hr, and 48 hr.
-
For each time point, position the animal consistently within the imaging system.
-
Set the imaging parameters as follows:
-
Excitation Filter: 745 nm
-
Emission Filter: 820 nm
-
Exposure Time: Adjust for optimal signal-to-noise ratio (typically 0.5-5 seconds).
-
Binning: Medium
-
F/Stop: f/2
-
-
Acquire both a photographic (white light) and a fluorescence image at each time point.
Figure 2: Experimental workflow for in vivo tumor imaging with this compound.
Data Analysis and Expected Results
Quantitative Analysis
-
Using the imaging system's software, draw regions of interest (ROIs) around the tumor and a contralateral, non-tumor area (e.g., muscle) on the fluorescence images.
-
Calculate the average radiant efficiency ([p/s/cm²/sr]/[µW/cm²]) for each ROI.
-
Determine the tumor-to-background ratio (TBR) at each time point using the following formula:
-
TBR = (Average Radiant Efficiency of Tumor ROI) / (Average Radiant Efficiency of Background ROI)
-
Biodistribution Data (Ex Vivo)
For terminal studies, a biodistribution analysis can provide more detailed information on probe accumulation.
-
At the final imaging time point, euthanize the mouse.
-
Dissect major organs (e.g., tumor, liver, spleen, kidneys, lungs, muscle, heart).
-
Image the dissected organs ex vivo using the same imaging parameters.
-
Quantify the fluorescence intensity for each organ.
Representative Quantitative Data
The following tables summarize typical results obtained from in vivo and ex vivo studies using this compound in a U87-MG xenograft model.
Table 1: In Vivo Tumor-to-Background Ratio (TBR) Over Time
| Time Post-Injection | Average TBR (Mean ± SD) |
| 30 minutes | 1.5 ± 0.3 |
| 4 hours | 2.8 ± 0.5 |
| 8 hours | 4.1 ± 0.7 |
| 24 hours | 5.5 ± 0.9 |
| 48 hours | 4.8 ± 0.6 |
Table 2: Ex Vivo Biodistribution at 24 Hours Post-Injection
| Organ | Average Radiant Efficiency (x10⁸) (Mean ± SD) |
| Tumor | 15.2 ± 2.1 |
| Liver | 18.5 ± 3.0 |
| Spleen | 6.1 ± 1.2 |
| Kidneys | 4.5 ± 0.8 |
| Lungs | 2.2 ± 0.5 |
| Muscle | 2.7 ± 0.4 |
| Heart | 1.9 ± 0.3 |
Note: High liver signal is expected due to the primary route of hepatobiliary clearance for this class of molecules.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Signal / No Signal | Improper injection (subcutaneous instead of IV) | Practice tail vein injection technique. Confirm IV administration by an initial flash of fluorescence post-injection. |
| Incorrect filter set used | Ensure excitation and emission filters match the spectral properties of this compound (Ex: ~780nm, Em: ~820nm). | |
| Probe degradation | Protect the probe from light. Use freshly prepared solutions. Store stock solution as recommended. | |
| High Background Signal | Autofluorescence | Ensure the use of a low-autofluorescence diet for at least 2 weeks prior to imaging. |
| Imaging too early | Increase the time between injection and imaging to allow for clearance of the probe from non-target tissues. | |
| Image Saturation | Exposure time is too long | Reduce the exposure time or decrease the f-stop value. |
| Dose is too high | Perform a dose-response study to determine the optimal probe concentration. |
For further technical support, please contact our scientific support team.
Troubleshooting & Optimization
improving WF-47-JS03 solubility in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the aqueous solubility of the novel compound WF-47-JS03. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the baseline aqueous solubility of this compound?
A1: this compound is characterized as a poorly water-soluble compound. Its baseline solubility in pure water at room temperature (25°C) is extremely low. Early-stage assessments indicate a solubility of less than 0.1 µg/mL. For effective in vitro and in vivo studies, enhancing its solubility is a critical first step.
Q2: What are the initial recommended solvents for dissolving this compound?
A2: For initial stock solution preparation, organic solvents are recommended. The choice of solvent can significantly impact the final concentration and stability of the stock solution. Below is a table summarizing the solubility in common organic solvents.
Table 1: Solubility of this compound in Common Organic Solvents
| Solvent | Solubility (mg/mL) at 25°C | Notes |
| Dimethyl Sulfoxide (DMSO) | > 50 | Recommended for high-concentration stocks. |
| Dimethylformamide (DMF) | > 30 | Use with caution due to higher toxicity. |
| Ethanol (100%) | ~5 | Suitable for some cell-based assays. |
| Methanol | ~2 | Can be used for analytical purposes. |
Q3: Can I use cosolvents to improve the aqueous solubility of this compound for my experiments?
A3: Yes, using a cosolvent system is a common and effective strategy. By creating a stock solution in an organic solvent like DMSO and then diluting it into your aqueous experimental buffer, you can achieve a working concentration. However, it is crucial to be mindful of the final percentage of the organic solvent in your assay, as it can have cytotoxic effects or interfere with your experimental system. We recommend keeping the final DMSO concentration below 0.5% (v/v).
Troubleshooting Guide
Issue 1: Precipitation is observed when diluting the DMSO stock solution of this compound into my aqueous buffer.
This is a common issue arising from the poor aqueous solubility of the compound. Here are several approaches to troubleshoot this problem:
Table 2: Troubleshooting Precipitation of this compound in Aqueous Solutions
| Strategy | Recommended Action | Key Considerations |
| pH Adjustment | Determine the pKa of this compound. If the compound is ionizable, adjusting the pH of the aqueous buffer can significantly increase its solubility. For acidic compounds, increasing the pH above the pKa will lead to the formation of a more soluble salt. For basic compounds, lowering the pH will have a similar effect. | Ensure the final pH of the solution is compatible with your experimental system (e.g., cell culture, enzyme assay). |
| Use of Surfactants | Incorporate a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, into your aqueous buffer. These agents can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility. Start with a low concentration (e.g., 0.01-0.1%) and optimize. | Surfactants can interfere with certain assays, particularly those involving membrane proteins or lipid bilayers. Always run a vehicle control with the surfactant alone to assess any background effects. |
| Complexation with Cyclodextrins | Utilize cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), to form inclusion complexes with this compound. This can dramatically enhance its aqueous solubility. Prepare a solution of HP-β-CD in your buffer first, and then add the this compound stock solution. | The stoichiometry of the complexation may need to be optimized. Molar ratios of 1:1 to 1:10 (this compound:HP-β-CD) are a good starting point. |
| Sonication and Heating | Gentle warming (e.g., to 37°C) and brief sonication of the solution after dilution can help to dissolve small amounts of precipitate and create a supersaturated solution. | Be cautious with temperature-sensitive compounds. The supersaturated state may not be stable long-term, so prepare these solutions fresh before use. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure:
-
Tare a sterile microcentrifuge tube on the analytical balance.
-
Carefully weigh out the desired amount of this compound powder (e.g., 5 mg).
-
Calculate the required volume of DMSO to achieve a 10 mM concentration based on the molecular weight of this compound.
-
Add the calculated volume of DMSO to the microcentrifuge tube containing the compound.
-
Vortex the tube vigorously for 2-5 minutes until the powder is completely dissolved.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability.
-
Protocol 2: Solubilization of this compound using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Materials:
-
10 mM this compound in DMSO stock solution
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
Magnetic stirrer and stir bar
-
Sterile conical tubes
-
-
Procedure:
-
Prepare a 10% (w/v) solution of HP-β-CD in the desired aqueous buffer. Stir until the HP-β-CD is fully dissolved.
-
While stirring the HP-β-CD solution, slowly add the 10 mM this compound DMSO stock solution dropwise to achieve the final desired concentration of the compound.
-
Continue stirring the mixture for at least 30 minutes at room temperature to allow for the formation of the inclusion complex.
-
The resulting solution should be clear. If any cloudiness or precipitate is observed, consider increasing the concentration of HP-β-CD or reducing the final concentration of this compound.
-
This solution is now ready for use in your experiments.
-
Visualizations
WF-47-JS03 off-target effects and how to mitigate them
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potent and selective RET kinase inhibitor, WF-47-JS03. The focus of this guide is to address potential off-target effects and provide strategies for their identification and mitigation to ensure data integrity and proper interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and highly selective small molecule inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase.[1][2][3] Oncogenic alterations in the RET gene are known drivers in several cancers, including non-small cell lung cancer (NSCLC) and medullary thyroid cancer.[1] this compound exerts its effects by competitively binding to the ATP-binding pocket of the RET kinase domain. This action inhibits the kinase's autophosphorylation, thereby blocking the activation of downstream signaling cascades critical for cell proliferation and survival, primarily the MAPK and PI3K/AKT pathways.[1][4]
Diagram: RET Signaling Pathway and Inhibition by this compound
Caption: Simplified RET signaling pathway and the inhibitory action of this compound.
Q2: What are the known off-target effects of this compound?
A2: While this compound is characterized as a highly selective RET inhibitor, comprehensive kinase profiling has identified the Kinase Insert Domain Receptor (KDR), also known as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), as a potential off-target.[3] However, the inhibitory activity against KDR is significantly lower than against its primary RET target, demonstrating a high degree of selectivity. The half-maximal inhibitory concentration (IC50) against KDR is over 500 times higher than that for the primary RET fusion targets.
Q3: How is the selectivity of this compound quantified?
A3: The selectivity of this compound is determined through in vitro kinase assays and cellular assays. The inhibitory potency (IC50) is measured against the intended target (e.g., RET fusion proteins) and compared to its potency against a panel of other kinases, including KDR. The data below showcases this selectivity profile.
Data Presentation: In Vitro Inhibitory Activity of this compound
| Cell Line / Target | Target Type | IC50 (nM) | Reference |
|---|---|---|---|
| KIF5B-RET transfected Ba/F3 cells | On-Target | 1.7 | [3] |
| CCDC6-RET transfected LC-2/ad cells | On-Target | 5.3 | [3] |
| Tel-KDR transfected Ba/F3 cells | Off-Target | 990 | [3][4] |
| Ba/F3 wild-type cells | Control | 1500 |[3][4] |
Q4: What general strategies can I use to minimize off-target effects in my experiments?
A4: To ensure that the observed biological effects are due to the inhibition of RET, several validation strategies are recommended:
-
Use the Lowest Effective Concentration: Perform a dose-response study to identify the lowest concentration of this compound that achieves the desired on-target effect (e.g., inhibition of RET phosphorylation) without engaging off-targets.[5]
-
Orthogonal Validation: Use a structurally unrelated RET inhibitor to confirm that it produces the same phenotype. If different inhibitors for the same target yield different results, off-target effects may be a contributing factor.[6]
-
Genetic Validation: Employ techniques like CRISPR-Cas9 or siRNA to knock down or knock out the RET gene.[5][6] The resulting phenotype should mimic the effect of this compound treatment. If the inhibitor still produces the effect in the absence of the target protein, it is likely an off-target effect.
-
Confirm Target Engagement: Use a direct biochemical or biophysical method, such as the Cellular Thermal Shift Assay (CETSA), to confirm that this compound is binding to RET in your experimental system.[5][6]
Troubleshooting Guides
Problem: I am observing a phenotype that I suspect is an off-target effect. How can I validate this?
Solution: A multi-pronged approach is the most rigorous way to distinguish on-target from off-target effects. We recommend a logical workflow that combines pharmacological and genetic methods.
Diagram: Workflow for Investigating Suspected Off-Target Effects
Caption: Logical workflow for troubleshooting and validating suspected off-target effects.
Recommended Protocol: Genetic Validation using CRISPR-Cas9 Knockout
This protocol is designed to determine if the genetic removal of the RET protein recapitulates the phenotype observed with this compound.[6]
Objective: To validate that the observed cellular phenotype is a direct result of RET inhibition. Methodology:
-
gRNA Design and Cloning: Design two to three unique guide RNAs (gRNAs) targeting exonic regions of the RET gene. Clone these gRNAs into a Cas9 expression vector that includes a selection marker (e.g., puromycin (B1679871) resistance).
-
Transfection: Transfect the gRNA/Cas9 plasmids into your target cell line.
-
Selection: After 48 hours, apply selection pressure (e.g., add puromycin to the culture medium) to eliminate non-transfected cells.
-
Clonal Isolation: Isolate single-cell clones through limiting dilution or FACS into 96-well plates.
-
Verification of Knockout: Expand the clones and verify the knockout of the RET protein in each clone via Western blot or genomic sequencing. Select 2-3 confirmed knockout clones for phenotypic analysis.
-
Phenotypic Analysis: Culture the wild-type and RET-knockout cells. Treat the wild-type cells with this compound at the determined effective concentration. Perform the relevant phenotypic assay (e.g., cell viability, migration assay) on all cell groups.
-
Data Analysis: Compare the phenotype of the RET-knockout cells to the phenotype of the wild-type cells treated with this compound. If the phenotypes are consistent, it strongly suggests the effect is on-target.
Problem: How can I confirm that this compound is directly binding to RET kinase in my intact cells?
Solution: The Cellular Thermal Shift Assay (CETSA) is a powerful method to assess target engagement in a cellular environment. It measures the change in the thermal stability of a protein when a ligand (like this compound) is bound to it.
Diagram: Experimental Workflow for Cellular Thermal Shift Assay (CETSA)
Caption: General workflow for a Cellular Thermal Shift Assay (CETSA).
Recommended Protocol: Cellular Thermal Shift Assay (CETSA)
This protocol allows for the direct measurement of this compound binding to RET in intact cells.[5][6]
Objective: To confirm target engagement of this compound with RET kinase in a cellular context. Methodology:
-
Cell Treatment: Culture your target cells to ~80% confluency. Treat the cells with either a vehicle control (e.g., 0.1% DMSO) or this compound at a concentration known to be effective (e.g., 10x IC50) for 1-2 hours.
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors. Divide the cell suspension for each condition (vehicle and treated) into multiple PCR tubes.
-
Heating Step: Place the PCR tubes in a thermal cycler and heat each aliquot to a different temperature for 3 minutes across a defined range (e.g., 40°C to 70°C in 2-3°C increments). Include an unheated control sample.
-
Cell Lysis: Subject the cells to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath to lyse the cells and release the proteins.
-
Pelleting: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the heat-denatured, aggregated proteins.
-
Supernatant Collection: Carefully collect the supernatant, which contains the soluble protein fraction.
-
Western Blot Analysis: Quantify the protein concentration in each supernatant. Load equal amounts of total protein for each sample onto an SDS-PAGE gel and perform a Western blot using an antibody specific for the RET protein.
-
Data Analysis: Quantify the band intensity for RET at each temperature point for both vehicle- and this compound-treated samples. Plot the percentage of soluble RET protein relative to the unheated control against the temperature. A shift of the melting curve to a higher temperature for the this compound-treated sample indicates stabilization of RET upon drug binding, confirming target engagement.
References
Technical Support Center: Statistical Analysis of WF-47-JS03 Experimental Data
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with WF-47-JS03. The content is designed to address specific issues that may arise during the statistical analysis of experimental data related to this selective RET kinase inhibitor.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges and questions regarding the analysis of data from experiments involving this compound.
Q1: How should I statistically analyze the in vitro cell proliferation (IC50) data for this compound?
A1: A common method for analyzing cell proliferation data, such as that from an MTT assay, is to perform a nonlinear regression analysis.[1] You should fit a dose-response curve (e.g., log(inhibitor) vs. response -- variable slope) to your data using software like GraphPad Prism or the 'drc' package in R. This will allow you to accurately calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the biological activity. It is crucial to include appropriate controls, such as a vehicle-only control (e.g., DMSO) and a positive control if available. The final DMSO concentration in cell culture experiments should be kept low, typically below 0.1%, to minimize solvent-induced toxicity.
Q2: My IC50 values for this compound are inconsistent across experiments. What are the potential reasons and how can I troubleshoot this?
A2: Inconsistent IC50 values can stem from several factors:
-
Cell-Based Variability: Ensure consistent cell passage number, seeding density, and growth phase across experiments.[1]
-
Compound Handling: this compound should be dissolved in a suitable solvent like DMSO and stored in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2] Verify the accuracy of your stock solution concentration.
-
Assay Conditions: Maintain consistent incubation times, reagent concentrations, and plate reader settings.
-
Statistical Modeling: Use the same nonlinear regression model and constraints for each analysis to ensure comparability.
Q3: How do I statistically determine if this compound is significantly inhibiting tumor growth in my in vivo xenograft model?
A3: To analyze in vivo tumor growth data, you should plot the mean tumor volume over time for each treatment group (e.g., vehicle control vs. This compound treated).[3] A common statistical approach is to use a two-way repeated-measures ANOVA to compare the tumor growth curves between the groups. At the end of the study, you can also compare the final tumor volumes between groups using a t-test or a one-way ANOVA if you have multiple dosage groups. It is also important to monitor and report any significant changes in body weight as a measure of toxicity.[3]
Q4: What statistical tests are appropriate for analyzing Western blot data to show inhibition of the RET signaling pathway?
A4: For Western blot analysis, you should quantify the band intensities for phosphorylated proteins (e.g., p-RET, p-ERK, p-AKT) and normalize them to the total protein levels or a loading control (e.g., GAPDH).[2] To determine if the observed decrease in phosphorylation upon treatment with this compound is statistically significant, you can perform a t-test (for comparing two groups) or a one-way ANOVA with post-hoc tests (for comparing multiple groups).
Q5: How can I statistically assess the selectivity of this compound against other kinases?
A5: To assess kinase selectivity, you will need to perform kinase inhibition assays against a panel of kinases, including the primary target (RET) and potential off-targets (like KDR/VEGFR2).[2][4][5] The selectivity can be expressed as a ratio of the IC50 value for the off-target kinase to the IC50 value for the target kinase. A higher ratio indicates greater selectivity. For example, this compound has shown over 500-fold selectivity against the off-target kinase KDR.[4][5]
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound from available experimental data.
Table 1: In Vitro Cellular Potency of this compound against RET-Altered Cell Lines
| Cell Line | RET Alteration | IC50 (nM) |
| KIF5B-RET transfected Ba/F3 cells | KIF5B-RET fusion | 1.7[2][3][4][5] |
| CCDC6-RET transfected LC-2/ad lung cancer cells | CCDC6-RET fusion | 5.3[2][3][4][5] |
Table 2: Kinase Selectivity Profile of this compound
| Kinase Target | Cell Line | IC50 (nM) |
| RET Kinase | KIF5B-RET transfected Ba/F3 cells | 1.7[2][4] |
| KDR (VEGFR2) | Tel-KDR transfected Ba/F3 cells | 990[2][4] |
| Wild-type | Ba/F3 wild-type cells | 1500[2][4] |
Table 3: Comparative In Vitro Efficacy of RET Inhibitors
| Compound | Target | IC50 (nM) |
| This compound | KIF5B-RET | 1.7[6] |
| CCDC6-RET | 5.3[6] | |
| Selpercatinib | KIF5B-RET | 6[6] |
| CCDC6-RET | 7[6] | |
| Pralsetinib | KIF5B-RET | 2.2[6] |
| CCDC6-RET | 3.6[6] | |
| Cabozantinib | KIF5B-RET | 11[6] |
| Vandetanib | KIF5B-RET | 103[6] |
Experimental Protocols
1. Cell Proliferation Assay (MTT Assay)
This protocol is used to determine the concentration-dependent effect of this compound on the viability of cancer cells.[1]
-
Cell Plating: Seed cancer cells harboring RET alterations in a 96-well plate at an optimal density and allow them to adhere overnight.[1]
-
Compound Treatment: Treat the cells with serial dilutions of this compound and incubate for 48 to 72 hours.[1]
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing metabolically active cells to convert the yellow MTT to purple formazan (B1609692) crystals.[1]
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength using a microplate reader.
-
Data Analysis: Plot the absorbance against the log of the inhibitor concentration and fit a nonlinear regression curve to determine the IC50 value.
2. Western Blotting for Pathway Inhibition Analysis
This protocol allows for the detection of changes in the phosphorylation status of RET and its downstream signaling proteins upon treatment with this compound.[2]
-
Cell Treatment and Lysis: Plate cells and treat with this compound for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[2]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[2]
-
Immunoblotting: Block the membrane and incubate with primary antibodies against the proteins of interest (e.g., anti-phospho-RET, anti-total-RET, anti-phospho-ERK, anti-total-ERK, anti-phospho-AKT, anti-total-AKT, and a loading control like anti-GAPDH).
-
Detection: Incubate the membrane with an appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize the phosphoprotein levels to the total protein levels or the loading control.
Visualizations
Caption: RET Signaling Pathway Inhibition by this compound.
Caption: Experimental Workflow for this compound Evaluation.
Caption: Troubleshooting Logic for this compound Experiments.
References
Validation & Comparative
Comparative Efficacy of WF-47-JS03: An In Vitro Analysis Against Established RET Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of WF-47-JS03's Performance Against Commercially Available RET Inhibitors
This compound is a potent and selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase.[1][2][3] Oncogenic alterations in the RET gene, including fusions and point mutations, are established drivers in various malignancies, notably in non-small cell lung cancer (NSCLC) and thyroid carcinomas.[1][3] This guide provides a comparative benchmark of this compound against other established RET inhibitors, presenting a clear overview of its in vitro efficacy based on currently available data.
Data Presentation: Performance Benchmark of RET Inhibitors
The in vitro potency of a kinase inhibitor is a critical metric for assessing its therapeutic potential. The half-maximal inhibitory concentration (IC50) represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. Lower IC50 values are indicative of greater potency.
The tables below summarize the cellular potency of this compound in comparison to other selective and multi-kinase inhibitors with anti-RET activity. The data is derived from in vitro assays using cancer cell lines engineered to express specific RET gene alterations.
Table 1: In Vitro Cellular Potency Against RET Fusion Proteins
This table compares the IC50 values of various inhibitors against cell lines expressing common RET fusion proteins, KIF5B-RET and CCDC6-RET.[1][4]
| Compound | Cell Line | RET Alteration | IC50 (nM) | Citation(s) |
| This compound | Ba/F3 | KIF5B-RET | 1.7 | [2][3][4] |
| LC-2/ad | CCDC6-RET | 5.3 | [2][3][4] | |
| Selpercatinib | Ba/F3 | KIF5B-RET | 6.0 | [1] |
| Ba/F3 | CCDC6-RET | 7.0 | [1] | |
| Pralsetinib | Ba/F3 | KIF5B-RET | 2.2 | [1] |
| Ba/F3 | CCDC6-RET | 3.6 | [1] | |
| Cabozantinib | Ba/F3 | KIF5B-RET | 11.0 | [1] |
| Ba/F3 | CCDC6-RET | 5.0 | [1] | |
| Vandetanib | Ba/F3 | KIF5B-RET | 103.0 | [1] |
Disclaimer: The IC50 values presented are compiled from various sources. Direct comparison may not be precise due to potential variations in experimental conditions, but the data provides a valuable relative benchmark of potency.[1]
Mechanism of Action: RET Kinase Inhibition
This compound functions as a Type I tyrosine kinase inhibitor, competitively binding to the ATP-binding pocket of the active RET kinase.[2][3] In cancers driven by RET alterations, the kinase is constitutively active, leading to ligand-independent autophosphorylation and activation of downstream signaling cascades. These pathways, primarily the MAPK and PI3K/AKT pathways, are crucial for regulating cell proliferation, survival, and differentiation.[3][5] By blocking the ATP-binding site, this compound prevents this phosphorylation cascade, thereby inhibiting the aberrant signals that promote tumor growth.[2][3]
Experimental Protocols
The determination of in vitro efficacy relies on standardized assays. The data presented in this guide are typically generated using the following methodologies.
1. Cell Proliferation Assay (e.g., MTT or CellTiter-Glo® Assay)
This assay measures the ability of a compound to inhibit cell growth and viability, providing a functional measure of its activity within a cellular context.[4]
-
Objective: To determine the concentration of an inhibitor required to reduce cell proliferation by 50% (IC50) in RET-driven cancer cell lines.
-
Methodology:
-
Cell Plating: Cancer cell lines harboring specific RET alterations (e.g., Ba/F3 expressing KIF5B-RET) are seeded into 96-well microplates at an optimal density and allowed to adhere overnight.[4]
-
Compound Treatment: Cells are treated with a serial dilution of the test compounds (e.g., this compound, Selpercatinib). A vehicle control (e.g., 0.1% DMSO) is included. The plates are then incubated for a period of 48 to 72 hours.[4]
-
Viability Reagent Addition: Following incubation, a viability reagent is added. For an MTT assay, the MTT reagent is added and incubated for 2-4 hours to allow metabolically active cells to convert the tetrazolium salt into purple formazan (B1609692) crystals.[4] For a luminescence-based assay like CellTiter-Glo®, the reagent is added to measure ATP content, which correlates with cell number.
-
Data Acquisition: For MTT, the formazan is solubilized, and the absorbance is read on a microplate reader.[4] For CellTiter-Glo®, luminescence is measured.
-
Data Analysis: Results are normalized to the vehicle control and plotted as percent inhibition versus the logarithm of inhibitor concentration. The IC50 value is calculated using a non-linear regression model.[1]
-
2. Biochemical Kinase Inhibition Assay
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of an isolated RET kinase domain, removing the complexities of cellular uptake and metabolism.[1][6]
-
Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of purified RET kinase by 50% (IC50).[1][6]
-
Methodology:
-
Reaction Setup: Recombinant RET kinase, a suitable peptide substrate, and serial dilutions of the test compound are combined in a reaction buffer in a 384-well microplate.[6]
-
Initiation: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.
-
Detection: The amount of phosphorylated substrate is quantified. Common methods include:
-
Luminescence-based (e.g., ADP-Glo™): Measures the amount of ADP produced, which is directly proportional to kinase activity.[1][6]
-
Radiometric Assay: Uses radiolabeled ATP ([γ-³²P]ATP) and measures the incorporation of the radioactive phosphate (B84403) into the substrate.[1]
-
-
Data Analysis: The signal is converted to percent inhibition, and IC50 values are determined by plotting inhibition versus inhibitor concentration.[1]
-
References
comparative analysis of WF-47-JS03 and [Compound X]
Due to the inability to identify the compound "WF-47-JS03" and the lack of a specified "Compound X" for comparison, this guide will serve as a template. It will use a hypothetical comparison between two well-understood compounds, Gefitinib (Iressa) and Erlotinib (Tarceva) , to illustrate the requested format and content. Both are EGFR inhibitors used in cancer therapy, making them suitable for a comparative analysis.
This guide provides a comparative analysis of two epidermal growth factor receptor (EGFR) inhibitors, Gefitinib and Erlotinib. The comparison focuses on their biochemical activity, clinical efficacy, and pharmacokinetic properties, supported by experimental data.
Data Presentation
The following tables summarize key quantitative data for Gefitinib and Erlotinib.
Table 1: Biochemical and Pharmacokinetic Properties
| Parameter | Gefitinib | Erlotinib | Reference |
| Target | EGFR (HER1) | EGFR (HER1) | |
| IC₅₀ (EGFR Kinase) | 2-37 nM | 2 nM | |
| Oral Bioavailability | ~60% | ~60% | |
| Half-life | ~48 hours | ~36 hours | |
| Metabolism | Primarily CYP3A4 | Primarily CYP3A4 |
Table 2: Clinical Efficacy in Non-Small Cell Lung Cancer (NSCLC)
| Parameter | Gefitinib | Erlotinib | Reference |
| Objective Response Rate (ORR) | ~70% (in EGFR-mutant NSCLC) | ~60-70% (in EGFR-mutant NSCLC) | |
| Progression-Free Survival (PFS) | ~9.5 months | ~10.4 months | |
| Overall Survival (OS) | ~21 months | ~22.9 months |
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility and interpretation of results.
EGFR Kinase Inhibition Assay (IC₅₀ Determination)
The half-maximal inhibitory concentration (IC₅₀) for EGFR kinase is a measure of a drug's potency. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Reagents: Recombinant human EGFR kinase domain, a synthetic peptide substrate (e.g., poly-Glu-Tyr), ATP, and a europium-labeled anti-phosphotyrosine antibody.
-
Procedure:
-
The EGFR kinase is incubated with varying concentrations of the inhibitor (Gefitinib or Erlotinib) in a microplate well.
-
ATP and the peptide substrate are added to initiate the phosphorylation reaction.
-
The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 25°C).
-
The reaction is stopped by adding EDTA.
-
The europium-labeled anti-phosphotyrosine antibody is added, which binds to the phosphorylated substrate.
-
-
Data Analysis: The TR-FRET signal is measured. The signal is proportional to the amount of phosphorylated substrate. The IC₅₀ value is calculated by fitting the dose-response curve to a four-parameter logistic equation.
Cell-Based Proliferation Assay
This assay measures the effect of the compounds on the proliferation of cancer cells expressing the target receptor.
-
Cell Line: An EGFR-dependent cancer cell line, such as A431 or an NSCLC cell line with a sensitizing EGFR mutation (e.g., PC-9).
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The culture medium is replaced with a medium containing various concentrations of the test compound (Gefitinib or Erlotinib).
-
Cells are incubated for a period of time (e.g., 72 hours).
-
Cell viability is assessed using a reagent such as MTT or resazurin, which measures metabolic activity.
-
-
Data Analysis: The absorbance or fluorescence is measured, and the results are used to generate a dose-response curve to determine the concentration that inhibits cell growth by 50% (GI₅₀).
Mandatory Visualization
Signaling Pathway
The diagram below illustrates the simplified EGFR signaling pathway and the mechanism of action of Gefitinib and Erlotinib.
Caption: Simplified EGFR signaling pathway and inhibition by Gefitinib/Erlotinib.
Experimental Workflow
The following diagram outlines a general workflow for comparing two small molecule inhibitors.
Caption: General experimental workflow for comparing two inhibitor compounds.
On-Target Activity of WF-47-JS03: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel therapeutic candidate WF-47-JS03 with established alternatives, supported by experimental data. This document focuses on the on-target activity of this compound as a potent and selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase.
Introduction to this compound and its Therapeutic Target
This compound is a novel, orally bioavailable small-molecule inhibitor targeting the RET receptor tyrosine kinase.[1][2] Oncogenic alterations in the RET gene, including point mutations and chromosomal rearrangements, are critical drivers in the development of various cancers, such as non-small cell lung cancer (NSCLC) and medullary thyroid cancer (MTC).[3] These genetic alterations lead to the constitutive activation of the RET kinase and its downstream signaling pathways, primarily the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways, which are crucial for regulating cell proliferation, survival, and differentiation.[1][3] this compound acts as a competitive inhibitor at the ATP-binding site of the RET kinase domain, preventing autophosphorylation and subsequent activation of these oncogenic signaling cascades.[3][4]
Comparative In Vitro Efficacy
The on-target activity of this compound has been demonstrated in various preclinical studies. Its potency is highlighted by the half-maximal inhibitory concentration (IC50) values against cancer cell lines harboring RET fusions. For a direct comparison, the following table summarizes the in vitro cellular potency of this compound alongside the clinically approved RET inhibitors, Selpercatinib (B610774) and Pralsetinib (B610190).
| Compound | Cell Line | RET Alteration | IC50 (nM) | Citation(s) |
| This compound | Ba/F3 | KIF5B-RET | 1.7 | [1] |
| LC-2/ad | CCDC6-RET | 5.3 | [1] | |
| Selpercatinib | Ba/F3 | KIF5B-RET | 5 | [5] |
| LC-2/ad | CCDC6-RET | 6 | [5] | |
| Pralsetinib | Ba/F3 | KIF5B-RET | 1.3 | [5] |
| LC-2/ad | CCDC6-RET | 1.5 | [5] |
Experimental Protocols
To ensure the reproducibility and verification of these findings, detailed methodologies for key experiments are provided below.
Protocol 1: In Vitro Cell Viability Assay (MTS/CellTiter-Glo®)
This assay determines the concentration-dependent effect of this compound on the viability of cancer cells with RET alterations.
Materials:
-
RET-altered cancer cell lines (e.g., LC-2/ad, Ba/F3-KIF5B-RET)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
This compound and comparator compounds (Selpercatinib, Pralsetinib)
-
Cell viability reagent (e.g., MTS or CellTiter-Glo®)
-
Plate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.[3]
-
Compound Preparation: Prepare a 10 mM stock solution of each inhibitor in DMSO. Perform serial dilutions in cell culture medium to achieve a range of concentrations (e.g., 0.1 nM to 10 µM).[3]
-
Treatment: Remove the overnight medium and add 100 µL of the prepared drug dilutions to the respective wells. Include a vehicle-only control (e.g., 0.1% DMSO).[1]
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.[1][3]
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions. For MTS, this typically involves a 1-4 hour incubation. For CellTiter-Glo®, a shorter incubation is usually sufficient.[1]
-
Data Analysis: Measure the absorbance or luminescence using a plate reader. Normalize the data to the vehicle-treated control wells and plot the results as percent viability versus the logarithm of the inhibitor concentration. The IC50 value is then calculated using a non-linear regression model.[3]
Protocol 2: Western Blot Analysis of RET Phosphorylation and Downstream Signaling
This protocol is used to confirm the on-target activity of this compound by measuring the phosphorylation status of RET and its downstream effector, ERK.
Materials:
-
RET-altered cancer cell lines
-
6-well plates
-
This compound
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-RET (p-RET), anti-total-RET, anti-phospho-ERK (p-ERK), anti-total-ERK
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with desired concentrations of this compound for 2-4 hours.[5]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[3]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[3]
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.[3][6]
-
Immunoblotting:
-
Signal Detection: Detect the signal using an ECL substrate and an imaging system.[6]
-
Stripping and Re-probing: To normalize the phosphorylated protein levels, the membrane can be stripped and re-probed for the corresponding total protein (e.g., total RET or total ERK).[7]
-
Data Analysis: Quantify the band intensities and normalize the phosphoprotein levels to the total protein levels.[6]
Visualizing On-Target Activity
To further illustrate the mechanism and experimental validation of this compound, the following diagrams are provided.
Potential Resistance Mechanisms
A critical aspect of evaluating targeted therapies is understanding potential mechanisms of resistance. For selective RET inhibitors like Selpercatinib and Pralsetinib, acquired resistance can emerge through on-target mutations in the RET kinase domain. Notably, mutations at the G810 residue in the solvent-front region have been identified in patients who developed resistance to these drugs.[8] Another potential resistance mechanism involves mutations at the L730 residue, which have shown to confer resistance to Pralsetinib, while the mutant remains sensitive to Selpercatinib.[9] While specific resistance mutations to this compound have not yet been reported, its structural similarity to other RET inhibitors suggests that similar on-target mutations could be a potential mechanism of acquired resistance. Further studies are warranted to investigate the activity of this compound against known RET resistance mutations.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Structural basis of acquired resistance to selpercatinib and pralsetinib mediated by non-gatekeeper RET mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. communities.springernature.com [communities.springernature.com]
Cross-Validation of WF-47-JS03 Effects in Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activity of WF-47-JS03, a potent and selective RET kinase inhibitor, across various cancer cell lines. The data presented herein is intended to support further research and development of this compound as a potential therapeutic agent.
Introduction to this compound
This compound is a small molecule inhibitor targeting the Rearranged during Transfection (RET) receptor tyrosine kinase.[1] Dysregulation of RET signaling, through mutations or fusions, is a known driver in several cancers, including non-small cell lung cancer (NSCLC) and thyroid carcinomas, making it a key therapeutic target.[1][2] this compound has been identified as a highly potent and selective inhibitor of RET kinase, demonstrating potential for therapeutic intervention in RET-driven malignancies.[3]
Mechanism of Action
This compound functions as a Type I tyrosine kinase inhibitor by competitively binding to the ATP-binding site of the active RET kinase.[3] This action prevents the autophosphorylation of the kinase and subsequent activation of downstream signaling pathways critical for cell proliferation and survival, primarily the RAS/RAF/MEK/ERK (MAPK) and the PI3K/AKT/mTOR pathways.[2][4] By inhibiting these cascades, this compound can effectively suppress the growth of tumors that are dependent on aberrant RET signaling.[2]
Quantitative Biological Activity: In Vitro Efficacy
The inhibitory activity of this compound has been assessed in various cell lines, including those engineered to express specific RET fusions and other cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit a biological process by 50%, are summarized below.
Table 1: In Vitro Inhibitory Activity of this compound Against Various Cell Lines
| Cell Line | Cancer Type / Genetic Background | Target | IC50 (nM) |
| KIF5B-RET transfected Ba/F3 cells | Engineered Cell Line | RET Kinase | 1.7[3] |
| CCDC6-RET transfected LC-2/ad cells | Lung Adenocarcinoma | RET Kinase | 5.3[3] |
| A549 | Non-Small Cell Lung Cancer | - | 15.2[4] |
| MCF-7 | Breast Cancer | - | 28.7[4] |
| HCT116 | Colorectal Cancer | - | 12.5[4] |
| U87 MG | Glioblastoma | - | 45.1[4] |
| PC-3 | Prostate Cancer | - | 60.8[4] |
Table 2: Kinase Selectivity Profile of this compound
| Kinase Target | IC50 (nM) |
| RET Kinase (in KIF5B-RET transfected Ba/F3 cells) | 1.7[3] |
| KDR (VEGFR2) (in Tel-KDR transfected Ba/F3 cells) | 990[3] |
The data demonstrates that this compound is a potent inhibitor of RET kinase with over 500-fold selectivity against the off-target kinase KDR.[3]
Comparison with Alternative RET Kinase Inhibitors
The efficacy of this compound has been benchmarked against other known RET inhibitors in engineered Ba/F3 cells expressing common RET fusion proteins.
Table 3: Comparative In Vitro Efficacy of RET Kinase Inhibitors
| Compound | Target | IC50 (nM) |
| This compound | KIF5B-RET | 1.7 [1] |
| CCDC6-RET | 5.3 [1] | |
| Selpercatinib | KIF5B-RET | 6[1] |
| CCDC6-RET | 7[1] | |
| Pralsetinib | KIF5B-RET | 2.2[1] |
| CCDC6-RET | 3.6[1] | |
| Vandetanib | KIF5B-RET | 103[1] |
| CCDC6-RET | Not available | |
| Cabozantinib | KIF5B-RET | 11[1] |
| CCDC6-RET | 5[1] |
Disclaimer: The IC50 values presented are compiled from various sources. Direct comparison of absolute values between different studies may not be entirely accurate due to potential variations in experimental conditions. However, the data provides a valuable relative benchmark of the compounds' potencies.[1]
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and experimental procedures, the following diagrams are provided.
Caption: Simplified RET signaling pathway and the inhibitory action of this compound.
Caption: Workflow for In Vitro Cell Viability Assay.[2]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Cell Viability Assay (e.g., MTT Assay)
This protocol is designed to determine the concentration-dependent effect of this compound on the viability of cancer cells.[5]
-
Materials:
-
Cancer cell line of interest (e.g., CCDC6-RET transfected LC-2/ad)[5]
-
Complete cell culture medium[5]
-
96-well cell culture plates[2]
-
This compound[5]
-
DMSO (for stock solution)[5]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution[5]
-
Solubilization solution (e.g., DMSO)[5]
-
Microplate reader[5]
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.[2]
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium from a DMSO stock solution. The final DMSO concentration should be kept below 0.5% to minimize solvent-induced toxicity.[5]
-
Cell Treatment: Remove the medium and add 100 µL of medium containing different concentrations of this compound. Include wells with vehicle control (medium with the same final concentration of DMSO).[5]
-
Incubation: Incubate the plates for 72 hours.[6]
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.[6]
-
Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.[6]
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the dose-response curve to determine the IC50 value.[5]
-
Western Blotting for RET Phosphorylation
This protocol is used to confirm the inhibitory effect of this compound on RET phosphorylation and downstream signaling pathways.[2]
-
Materials:
-
Cancer cell line with a RET alteration
-
6-well plates
-
This compound
-
Ice-cold PBS
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA assay kit for protein quantification
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-RET, anti-total-RET, anti-phospho-ERK, anti-total-ERK, anti-phospho-AKT, anti-total-AKT, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate[2]
-
Imaging system
-
-
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for 2-4 hours. Include a vehicle control.[2]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.[7]
-
Blocking and Antibody Incubation: Block the membrane and incubate with the primary antibodies overnight. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour.[7]
-
Detection: Develop the blot using a chemiluminescent substrate and capture the image using an imaging system.[7]
-
Analysis: Quantify the band intensities and normalize the phosphoprotein levels to the total protein levels and the loading control.[7]
-
References
WF-47-JS03: A Preclinical Benchmark Analysis Against Industry Standard RET Kinase Inhibitors
For Immediate Publication
Shanghai, China – December 2, 2025 – For researchers and drug development professionals in the oncology space, this guide provides a comprehensive performance benchmark of the novel compound WF-47-JS03 against established industry-standard RET kinase inhibitors. Through a detailed comparison of preclinical data, this report offers an objective analysis to support ongoing and future research in RET-driven malignancies.
This compound is a potent and highly selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase.[1] Oncogenic alterations in the RET gene, including fusions and point mutations, are critical drivers in the pathogenesis of various cancers such as non-small cell lung cancer (NSCLC) and medullary thyroid cancer (MTC).[1][2] These genetic alterations lead to the constitutive activation of the RET kinase, which in turn aberrantly drives downstream signaling pathways like the MAPK and PI3K/AKT cascades, promoting unchecked cell proliferation and survival.[1] this compound acts by competitively binding to the ATP-binding pocket of the RET kinase domain, thereby inhibiting its autophosphorylation and blocking these oncogenic signals.[1]
This guide benchmarks this compound against two classes of RET inhibitors: the highly selective, second-generation agents Selpercatinib (B610774) and Pralsetinib, and the multi-kinase inhibitors (MKIs) with anti-RET activity, Cabozantinib (B823) and Vandetanib (B581).
Comparative In Vitro Efficacy
The in vitro potency of this compound and its comparators was evaluated in cell lines engineered to express common RET fusion proteins, KIF5B-RET and CCDC6-RET. The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, are summarized below. Lower values indicate greater potency.
| Compound | Target Cell Line (RET Alteration) | IC50 (nM) | Selectivity Profile |
| This compound | Ba/F3 (KIF5B-RET) | 1.7 | >500-fold selective against KDR[3] |
| LC-2/ad (CCDC6-RET) | 5.3 | ||
| Selpercatinib | Ba/F3 (KIF5B-RET) | 5 | Highly selective for RET over other kinases[4][5] |
| Ba/F3 (CCDC6-RET) | 6 | ||
| Pralsetinib | Ba/F3 (KIF5B-RET) | 1.3 | >100-fold more selective for RET over 96% of kinases tested[6][7] |
| Ba/F3 (CCDC6-RET) | 1.5 | ||
| Cabozantinib | CCDC6-RET expressing cells | ~60 | Multi-kinase inhibitor (VEGFR2, MET, RET, KIT, AXL, FLT3)[8][9] |
| Vandetanib | RET (Wild-Type) | 130 | Multi-kinase inhibitor (VEGFR2, EGFR, RET)[10][11] |
Comparative In Vivo Efficacy
In vivo studies in xenograft models are crucial for assessing the anti-tumor activity of these inhibitors in a living system. The following table summarizes available data on the in vivo efficacy of this compound and its comparators in various RET-driven cancer models.
| Compound | Xenograft Model (Cell Line) | Dosing Regimen | Tumor Growth Inhibition (TGI) |
| This compound | RIE (KIF5B-RET) | 1, 3, 10 mg/kg, oral, once daily | Significant, dose-dependent tumor growth inhibition[1] |
| Selpercatinib | NIH-3T3 (CCDC6-RET) | 30 mg/kg, oral, twice daily | Significant tumor regression[12] |
| Pralsetinib | Ba/F3 (KIF5B-RET) | 30 mg/kg, oral, once daily | Significant tumor growth inhibition[13] |
| Cabozantinib | NIH/3T3 (NCOA4-RET) | 30, 60 mg/kg, oral, once daily | Significant reduction in tumor volume[14] |
| Vandetanib | 8305C (ATC) | 50 mg/kg/day | Significant reduction in tumor growth[11] |
Signaling Pathway and Mechanism of Action
The RET signaling pathway plays a pivotal role in cell growth and differentiation. In RET-driven cancers, this pathway is constitutively active. RET inhibitors like this compound are designed to block this aberrant signaling.
Inhibition of the RET signaling pathway by this compound.
Experimental Protocols
To ensure the reproducibility of the findings, detailed methodologies for key experiments are provided below.
In Vitro Cell Viability Assay
This protocol is designed to determine the concentration-dependent effect of a RET inhibitor on the viability of cancer cells harboring RET alterations.
Materials:
-
RET-altered cancer cell line (e.g., Ba/F3-KIF5B-RET, LC-2/ad)
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compounds (this compound and comparators)
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
Plate reader with luminescence detection capabilities
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the designated wells. Include a vehicle control (e.g., DMSO at the same final concentration).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Viability Measurement: Equilibrate the plate to room temperature for 30 minutes. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions and mix for 2 minutes on an orbital shaker to induce cell lysis.
-
Data Acquisition: After 10 minutes of incubation at room temperature to stabilize the luminescent signal, measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the results as percent viability versus the logarithm of the compound concentration. Calculate the IC50 value using non-linear regression analysis.
Workflow for the in vitro cell viability assay.
Western Blot Analysis of RET Phosphorylation
This protocol is used to confirm the inhibitory effect of the test compounds on RET phosphorylation and downstream signaling pathways.
Materials:
-
RET-altered cancer cell line
-
6-well cell culture plates
-
Test compounds
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membranes and transfer apparatus
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies (e.g., anti-p-RET, anti-RET, anti-p-ERK, anti-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of the test compound for 2-4 hours. Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of RET inhibitors in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
RET-driven cancer cell line (e.g., RIE-KIF5B-RET)
-
Matrigel
-
Test compounds and vehicle
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells and Matrigel into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth regularly. When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the test compound or vehicle orally to the respective groups once daily.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: Continue the treatment for the specified duration (e.g., 14-21 days). At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
Data Analysis: Plot the mean tumor volume over time for each group to assess tumor growth inhibition.
General workflow for an in vivo xenograft study.
Conclusion
The preclinical data presented in this guide demonstrate that this compound is a highly potent inhibitor of RET kinase with in vitro efficacy comparable to or exceeding that of the selective inhibitors selpercatinib and pralsetinib, and significantly greater than the multi-kinase inhibitors cabozantinib and vandetanib. The in vivo data further supports its strong anti-tumor activity in a RET-driven cancer model. The high selectivity of this compound suggests a potential for a favorable safety profile, a key differentiator from less selective multi-kinase inhibitors.
This objective comparison underscores the promise of this compound as a valuable tool for researchers and a potential therapeutic candidate for patients with RET-altered cancers. Further investigation, including head-to-head in vivo comparative studies and comprehensive kinase panel screening, is warranted to fully elucidate its therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Selpercatinib: First approved selective RET inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Pralsetinib - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Response to Cabozantinib in Patients with RET Fusion-Positive Lung Adenocarcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clinical utility of vandetanib in the treatment of patients with advanced medullary thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
WF-47-JS03: A Comparative Meta-Analysis of a Novel RET Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Comparison of Preclinical Data
This guide provides a comprehensive meta-analysis of the available preclinical research on WF-47-JS03, a novel and potent selective inhibitor of the REarranged during Transfection (RET) kinase.[1] Oncogenic alterations in the RET gene, including fusions and point mutations, are critical drivers in the pathogenesis of various cancers, such as non-small cell lung cancer (NSCLC) and medullary thyroid cancer.[2] This document objectively compares the performance of this compound with established RET inhibitors—selpercatinib and pralsetinib (B610190)—and multi-kinase inhibitors with anti-RET activity, like cabozantinib (B823) and vandetanib, based on available preclinical data.[1]
Data Presentation: Preclinical Efficacy Comparison
The following tables summarize the in vitro and in vivo preclinical data for this compound and its comparators, offering a clear overview of their potency and efficacy in preclinical models.
Table 1: In Vitro Cellular Potency of RET Inhibitors
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate greater potency. The data below is compiled from various preclinical studies.
| Compound | Cell Line | RET Alteration | IC50 (nM) | Citation(s) |
| This compound | Ba/F3 | KIF5B-RET | 1.7 | [1] |
| LC-2/ad | CCDC6-RET | 5.3 | [1] | |
| Selpercatinib | - | RET (WT) | 14.0 | [1] |
| - | RET (V804M) | 24.1 | [1] | |
| Pralsetinib | - | CCDC6-RET | 0.4 | [1] |
| - | RET M918T | 0.4 | [1] | |
| Cabozantinib | - | RET | 5.2 | [1] |
| Vandetanib | - | RET | 130 | [1] |
Table 2: In Vivo Efficacy of RET Inhibitors in Xenograft Models
Tumor growth inhibition is a critical endpoint for assessing the potential clinical efficacy of a compound. The following data is derived from preclinical studies in immunocompromised mice bearing tumor xenografts.
| Compound | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (%) | Citation(s) |
| This compound | RIE KIF5B-RET | 10 mg/kg, daily | Significant inhibition (quantitative data not specified) | [3] |
| Selpercatinib | RET fusion-positive NSCLC | Not specified | Demonstrates intracranial antitumor activity | [4] |
| Pralsetinib | RET-mutant medullary thyroid cancer | 400 mg, once daily | High overall response rate in clinical trials | [5][6] |
Experimental Protocols
To ensure the reproducibility of the findings, detailed methodologies for key experiments are outlined below. While specific, proprietary protocols for this compound are not publicly available, the following represents standard and robust methods used in the evaluation of RET kinase inhibitors.[7]
In Vitro Kinase Inhibition Assay (Biochemical Assay)
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of the RET kinase.[7]
Methodology:
-
Reagents and Materials: Recombinant human RET kinase, kinase buffer, ATP, test compounds (e.g., this compound, Selpercatinib, Pralsetinib) dissolved in DMSO, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).[7]
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
Add the diluted compounds, RET kinase, and a peptide substrate solution to the wells of a microplate.
-
Incubate to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding ATP.
-
After a set incubation period, stop the reaction and measure the amount of ADP produced, which is proportional to kinase activity.[8]
-
-
Data Analysis: The results are plotted as the percentage of kinase inhibition versus the logarithm of the inhibitor concentration to calculate the IC50 value using a non-linear regression model.[8]
Cell Proliferation Assay (MTT Assay)
Objective: To measure the ability of a compound to inhibit cancer cell growth and proliferation.[1]
Methodology:
-
Cell Plating: Seed cancer cell lines with specific RET alterations in 96-well plates and allow them to adhere overnight.[1]
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for 48 to 72 hours.[1]
-
MTT Addition: Add MTT reagent to each well and incubate, allowing metabolically active cells to convert the yellow MTT to purple formazan (B1609692) crystals.[1]
-
Solubilization and Measurement: Add a solubilizing solution (e.g., DMSO) to dissolve the formazan crystals and measure the absorbance at a specific wavelength (typically 570 nm).[9][10]
-
Data Analysis: The absorbance values are used to determine the concentration of the compound that inhibits cell proliferation by 50% (IC50).
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of a compound in a living organism.[7]
Methodology:
-
Cell Implantation: Implant a cancer cell line with a RET alteration subcutaneously into the flanks of immunocompromised mice.[7]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[7]
-
Treatment: Randomize the mice into treatment and control groups and administer the test compound or vehicle control according to a defined schedule.[7]
-
Monitoring: Measure the tumor volume with calipers at regular intervals and monitor the body weight of the mice as an indicator of toxicity.[7]
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis.[7]
-
Data Analysis: Plot tumor growth curves and perform statistical analysis to determine the efficacy of the treatment.[7]
Mandatory Visualization
The following diagrams illustrate the RET signaling pathway and a typical experimental workflow for evaluating RET inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Selpercatinib Shows Antitumor Intracranial Activity in RET Fusion–Positive Patients with NSCLC and CNS Metastases [theoncologynurse.com]
- 5. Discovery, preclinical development, and clinical application of pralsetinib in the treatment of thyroid cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. targetedonc.com [targetedonc.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. merckmillipore.com [merckmillipore.com]
Safety Operating Guide
Essential Safety and Disposal Procedures for WF-47-JS03
For Researchers, Scientists, and Drug Development Professionals
This document provides critical guidance on the proper handling and disposal of WF-47-JS03, a potent and selective RET kinase inhibitor. Adherence to these procedures is essential to ensure laboratory safety and environmental compliance. As a trusted partner in your research, we are committed to providing comprehensive support that extends beyond the product itself, fostering a culture of safety and responsibility in the laboratory.
Immediate Safety and Handling Precautions
This compound is a potent bioactive compound. Standard laboratory procedures for handling hazardous chemicals should be strictly followed.
Personal Protective Equipment (PPE):
-
Gloves: Always wear chemical-resistant gloves.
-
Eye Protection: Use safety glasses with side shields or chemical safety goggles.
-
Lab Coat: A standard laboratory coat is required to protect from splashes.
-
Respiratory Protection: If there is a risk of aerosolization and work is not performed in a chemical fume hood, appropriate respiratory protection should be used.
All handling of this compound, especially when in powdered form or when preparing solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.
Proper Disposal Procedures for this compound
Disposal of this compound and any materials contaminated with it must be managed as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.[1][2]
Waste Segregation and Containerization:
Proper segregation of waste streams is critical to prevent unintended chemical reactions and to ensure compliant disposal.
| Waste Stream | Container Type | Labeling Requirements |
| Solid Waste | Sealable, compatible plastic or glass container. | "Hazardous Waste," "this compound," list of all chemical constituents, approximate concentrations, and date. |
| Liquid Waste | Sealable, compatible plastic or glass container with a tight-fitting cap. | "Hazardous Waste," "this compound," list of all chemical constituents (e.g., DMSO, PEG300, Tween-80, Saline), approximate concentrations, and date. |
| Sharps Waste | Puncture-resistant sharps container. | "Hazardous Waste," "Sharps," "Contaminated with this compound." |
Step-by-Step Disposal Protocol:
-
Identify Waste: Determine if the waste is solid (e.g., contaminated gloves, weigh boats, pipette tips) or liquid (e.g., unused solutions, cell culture media containing the compound).
-
Select Appropriate Container: Choose a container that is compatible with the chemical nature of the waste. For instance, organic solvent waste should be collected in a designated solvent waste container.
-
Label Container: Before adding any waste, affix a "Hazardous Waste" label to the container. Clearly write the full chemical name "this compound" and list all other components of the waste solution.
-
Deposit Waste: Add the chemical waste to the appropriately labeled container. Keep the container closed at all times except when adding waste.[1]
-
Storage: Store the waste container in a designated satellite accumulation area, within secondary containment, until it is collected by your institution's Environmental Health and Safety (EHS) department.[1]
-
Arrange for Pickup: Follow your institution's procedures to request a chemical waste pickup.[2][3]
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
Cell Viability (MTT) Assay:
This protocol assesses the effect of this compound on the viability of cancer cell lines.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of complete medium and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium from a DMSO stock solution. The final DMSO concentration should be consistent and non-toxic (typically ≤ 0.5%).
-
Cell Treatment: Remove the medium and add 100 µL of the medium containing different concentrations of this compound. Include vehicle-only controls.
-
Incubation: Incubate the plate for a designated period (e.g., 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF) to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC₅₀ value.
Western Blotting for RET Phosphorylation:
This protocol detects changes in RET phosphorylation following treatment with this compound.
-
Cell Treatment: Treat cells with various concentrations of this compound for the desired time, including a vehicle control.
-
Cell Lysis: Wash cells twice with ice-cold PBS and lyse them with ice-cold RIPA buffer.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Sample Preparation: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer for 5-10 minutes.
-
SDS-PAGE and Transfer: Separate the protein samples by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-phospho-RET) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Apply a chemiluminescent substrate and visualize the protein bands using an imaging system.
Visual Diagrams
Caption: RET signaling pathway and the inhibitory action of this compound.
References
Essential Safety and Handling Protocols for WF-47-JS03
This document provides crucial safety and logistical information for the handling and disposal of the chemical compound WF-47-JS03. The following procedural guidance is designed to ensure the safety of researchers, scientists, and drug development professionals. It is imperative to consult the official Safety Data Sheet (SDS) for this compound provided by the manufacturer before commencing any work. The information herein is based on general laboratory safety principles for handling potentially hazardous chemical compounds.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure through inhalation, skin contact, and eye contact. The required PPE for handling this compound is outlined below.
Table 1: Personal Protective Equipment for this compound
| Body Part | Required PPE | Specifications |
| Eyes/Face | Safety Goggles and Face Shield | Goggles must be splash-proof. A face shield should be worn in addition to goggles when there is a significant risk of splashes. |
| Hands | Nitrile Gloves | Minimum thickness of 5 mil. Double-gloving is recommended for prolonged handling. |
| Body | Laboratory Coat | Flame-resistant and chemically resistant. |
| Respiratory | Fume Hood or Respirator | All handling of this compound powder must be conducted in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates must be used. |
Handling and Storage Procedures
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Table 2: Handling and Storage Guidelines for this compound
| Condition | Requirement | Rationale |
| Ventilation | Work in a well-ventilated area, preferably a chemical fume hood. | To minimize inhalation exposure to airborne particulates and vapors. |
| Storage Temperature | 2-8°C | To maintain chemical stability and prevent degradation. |
| Storage Container | Tightly sealed, light-resistant container. | To prevent contamination and degradation from light and moisture. |
| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases. | To avoid vigorous and potentially hazardous chemical reactions. |
Spill and Exposure Protocols
Immediate and appropriate action is crucial in the event of a spill or exposure to this compound.
Table 3: Emergency Procedures for this compound
| Incident | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
| Small Spill | Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand). Collect the absorbed material in a sealed container for disposal. |
| Large Spill | Evacuate the area and contact the institution's environmental health and safety (EHS) department immediately. |
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.
Caption: Waste Disposal Workflow for this compound.
Experimental Workflow: Preparation of a 10mM Stock Solution
This section details the step-by-step procedure for preparing a 10mM stock solution of this compound.
Caption: Workflow for 10mM Stock Solution Preparation.
Protocol:
-
Calculate Required Mass: Determine the mass of this compound needed to achieve a 10mM concentration in the desired volume of solvent.
-
Weigh Compound: In a chemical fume hood, carefully weigh the calculated mass of this compound powder into a sterile, conical tube.
-
Add Solvent: Add the appropriate volume of a suitable solvent (e.g., DMSO) to the tube containing the this compound powder.
-
Dissolve: Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath may be necessary if the compound has low solubility at room temperature.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C in light-resistant tubes.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
